2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole
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Overview
Description
2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole is an organic compound that belongs to the class of imidazoles It features a 2,3-dimethoxyphenyl group attached to a dihydroimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole typically involves the reaction of 2,3-dimethoxybenzyl chloride with imidazole under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).
Substitution: Various nucleophiles, bases like K2CO3, solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated imidazole compounds.
Scientific Research Applications
2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A compound with similar structural features but different functional groups.
4-Bromo-2,5-dimethoxyamphetamine: Another compound with a dimethoxyphenyl group but different pharmacological properties.
Uniqueness
2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole is unique due to its specific combination of a dimethoxyphenyl group and an imidazole ring
Properties
CAS No. |
72517-42-1 |
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Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-[(2,3-dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C12H16N2O2/c1-15-10-5-3-4-9(12(10)16-2)8-11-13-6-7-14-11/h3-5H,6-8H2,1-2H3,(H,13,14) |
InChI Key |
MSFSNHBQBBCNMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CC2=NCCN2 |
Origin of Product |
United States |
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